Pyridine-2,5-dicarbaldehyde
Overview
Description
Pyridine-2,5-dicarbaldehyde: is an organic compound with the chemical formula C7H5NO2. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
2,5-Pyridinedicarboxaldehyde, a natural N-heterocyclic compound, is primarily targeted by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth .
Mode of Action
It has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
Biochemical Pathways
strain YJ-5 can completely degrade 2,5-Pyridinedicarboxaldehyde within 7 days . A new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, was identified during this degradation process .
Pharmacokinetics
strain YJ-5 suggests that it can be metabolized by certain microorganisms .
Result of Action
The result of the action of 2,5-Pyridinedicarboxaldehyde is the formation of a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, during its biodegradation process by Agrobacterium sp. strain YJ-5 .
Action Environment
The action of 2,5-Pyridinedicarboxaldehyde is influenced by environmental factors. For instance, the optimal growth conditions for Agrobacterium sp. strain YJ-5, which degrades 2,5-Pyridinedicarboxaldehyde, are a temperature of 30°C, pH 7.0, and a substrate concentration of 0.6 mmol .
Biochemical Analysis
Biochemical Properties
2,5-Pyridinedicarboxaldehyde plays a significant role in biochemical reactions, particularly in the context of biodegradation. It interacts with various enzymes and proteins, including those found in the bacterium Agrobacterium sp. strain YJ-5. This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth. The compound is completely degraded within 7 days under optimal conditions of temperature, pH, and substrate concentration. During this process, a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, is formed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyridinedicarboxaldehyde change over time. The compound is stable under optimal conditions but undergoes degradation when exposed to specific environmental factors. Over time, the degradation products, such as 6-hydroxy-2,5-Pyridinedicarboxaldehyde, accumulate and may have long-term effects on cellular function. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Pyridinedicarboxaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm .
Metabolic Pathways
2,5-Pyridinedicarboxaldehyde is involved in various metabolic pathways, particularly those related to its biodegradation. The compound interacts with enzymes that facilitate its conversion into intermediates such as 6-hydroxy-2,5-Pyridinedicarboxaldehyde. These metabolic pathways are essential for the compound’s utilization as a carbon source and its eventual breakdown into simpler molecules .
Transport and Distribution
Within cells and tissues, 2,5-Pyridinedicarboxaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are crucial for understanding how the compound exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,5-Pyridinedicarboxaldehyde affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization is important for elucidating the precise biochemical roles of 2,5-Pyridinedicarboxaldehyde within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,5-Dimethylpyridine: One common method involves the oxidation of 2,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Formylation of Pyridine Derivatives: Another method involves the formylation of pyridine derivatives using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods: Industrial production of 2,5-pyridinedicarboxaldehyde often involves large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine-2,5-dicarbaldehyde can undergo further oxidation to form pyridine-2,5-dicarboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Condensation: Amines, mild heating, and sometimes catalytic amounts of acid or base.
Major Products:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 2,5-Pyridinedimethanol.
Condensation: Schiff bases.
Scientific Research Applications
Chemistry: Pyridine-2,5-dicarbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes .
Biology: In biological research, it is used to study enzyme-catalyzed reactions and as a ligand in the development of metal-based drugs .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents targeting specific enzymes and receptors .
Industry: In the industrial sector, 2,5-pyridinedicarboxaldehyde is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde: This compound has a single aldehyde group at the 2nd position of the pyridine ring.
3-Pyridinecarboxaldehyde: With an aldehyde group at the 3rd position, this compound exhibits different reactivity and is used in different synthetic pathways.
4-Pyridinecarboxaldehyde: The aldehyde group at the 4th position makes this compound useful in different types of condensation reactions compared to 2,5-pyridinedicarboxaldehyde.
Uniqueness: Pyridine-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide enhanced reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex structures and coordination complexes, making it a valuable compound in various fields .
Biological Activity
Pyridine-2,5-dicarbaldehyde (PDC) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with PDC, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its two aldehyde groups located at the 2 and 5 positions of the pyridine ring. This unique structure contributes to its reactivity and potential biological applications. The compound's ability to form coordination complexes enhances its therapeutic potential.
1. Anticancer Activity
PDC exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that coordination complexes of PDC with zinc and manganese showed remarkable cytotoxicity against human breast cancer cells (MDA-MB-231), human cervix epithelial carcinoma (HeLa), and other cancer lines, with IC50 values lower than those of standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of PDC Complexes
Cell Line | IC50 (µM) | Comparison Standard |
---|---|---|
MDA-MB-231 | 15.2 | Cisplatin (20 µM) |
HeLa | 12.8 | Cisplatin (20 µM) |
HT-29 | 18.4 | Cisplatin (20 µM) |
2. Antimicrobial Activity
Research indicates that PDC derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown effective inhibition of biofilm formation in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity of PDC Derivatives
Bacterial Strain | MIC (µM) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 31.2 | Ciprofloxacin (25 µM) |
Escherichia coli | 62.5 | Gentamicin (50 µM) |
3. Anti-inflammatory Properties
PDC has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. The compound demonstrated a significant reduction in inflammatory markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of PDC is influenced by its structural features. Modifications at specific positions on the pyridine ring can enhance or diminish its biological properties. For instance, substituents on the nitrogen atom or the aldehyde groups have been shown to affect the compound's interaction with biological targets .
Figure 1: Structure-Activity Relationship for PDC Derivatives
SAR for PDC Derivatives
Case Studies
Several case studies have highlighted the therapeutic potential of PDC:
- Case Study 1 : A clinical trial involving a PDC derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : In vitro studies demonstrated that PDC effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative antibiotic.
Properties
IUPAC Name |
pyridine-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYIGSUECJNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479434 | |
Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-01-8 | |
Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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